molecular formula C6H6BrClN2 B1275540 (4-Bromo-2-chlorophenyl)hydrazine CAS No. 221092-48-4

(4-Bromo-2-chlorophenyl)hydrazine

Cat. No. B1275540
CAS RN: 221092-48-4
M. Wt: 221.48 g/mol
InChI Key: DBJQHFUPMMKBSU-UHFFFAOYSA-N
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Description

“(4-Bromo-2-chlorophenyl)hydrazine” is a chemical compound with the CAS Number: 221092-48-4 . It has a molecular weight of 221.48 and is typically in the form of a powder .


Synthesis Analysis

The synthesis of “(4-Bromo-2-chlorophenyl)hydrazine” involves a diazotization reaction, reduction reaction, purification, and drying . The reducing agent for the reduction reaction is sodium metabisulfite, and the reaction is carried out under conditions where the temperature ranges from 10°C to 35°C and the pH is 7 .


Molecular Structure Analysis

The molecular structure of “(4-Bromo-2-chlorophenyl)hydrazine” is represented by the InChI Code: 1S/C6H6BrClN2/c7-4-1-2-6(10-9)5(8)3-4/h1-3,10H,9H2 .


Physical And Chemical Properties Analysis

“(4-Bromo-2-chlorophenyl)hydrazine” is a powder . It has a molecular weight of 257.94 g/mol . It has 3 hydrogen bond donors and 2 hydrogen bond acceptors .

Scientific Research Applications

Safety and Hazards

“(4-Bromo-2-chlorophenyl)hydrazine” is associated with some safety hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Specific hazard statements and precautionary statements are not provided in the search results.

Future Directions

Pyrazole derivatives, including hydrazine-based compounds, have attracted the attention of many researchers due to their diverse pharmacological activities . They are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities . Therefore, it can be expected that “(4-Bromo-2-chlorophenyl)hydrazine” and similar compounds will continue to be a subject of interest in future research.

properties

IUPAC Name

(4-bromo-2-chlorophenyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrClN2/c7-4-1-2-6(10-9)5(8)3-4/h1-3,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBJQHFUPMMKBSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Cl)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701298904
Record name (4-Bromo-2-chlorophenyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701298904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Bromo-2-chlorophenyl)hydrazine

CAS RN

221092-48-4
Record name (4-Bromo-2-chlorophenyl)hydrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=221092-48-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Bromo-2-chlorophenyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701298904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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